7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Descripción
Propiedades
IUPAC Name |
7-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAWYONKHLTPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Pyrazolo[4,3-b]pyridine Formation
A common approach involves cyclization of 2-chloro-3-pyridyl derivatives with hydrazine or equivalent reagents under mild conditions. For example, a patent describes the synthesis of related pyrazolo[3,4-b]pyridine compounds by reacting 2-chloro-3-pyridyl formaldehyde with oxammonium hydrochloride in dimethylformamide (DMF) at 60°C with triethylamine as a base. Reaction times range from 6 to 8 hours, with yields improving from 43% to 85% depending on reagent ratios and conditions.
Although this patent focuses on pyrazolo[3,4-b]pyridine isomers, similar cyclization principles apply to the [4,3-b] isomer, involving ring closure via nucleophilic attack and elimination.
| Parameter | Condition Example | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | - |
| Temperature | 60°C | - |
| Base | Triethylamine | - |
| Reaction Time | 6-8 hours | 43-85 |
| Oxammonium Hydrochloride | 1-5 equivalents relative to aldehyde | - |
Installation of Tetrahydro-2H-pyran Protecting Group
The nitrogen atom of the pyrazolo[4,3-b]pyridine is protected by a tetrahydro-2H-pyran (THP) group to enhance compound stability and solubility. This is typically achieved by reacting the pyrazolo-pyridine with dihydropyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid or camphorsulfonic acid, under mild conditions.
The THP protection step is crucial for subsequent functionalization and purification, as it prevents unwanted side reactions at the nitrogen site.
Reaction Conditions and Optimization
- Solvents: Dimethylformamide (DMF) is preferred for cyclization and halogenation due to its polarity and ability to dissolve a wide range of organic and inorganic reagents.
- Temperature: Mild heating (~60°C) facilitates ring closure without decomposing sensitive intermediates; halogenation is performed at low temperatures (0-25°C) to ensure selectivity.
- Reaction Time: 6-8 hours for cyclization; 1-2 hours for halogenation.
- Purification: Flash column chromatography with gradients of methanol/dichloromethane (0-5%) is used to isolate the pure product.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| Cyclization | 2-chloro-3-pyridyl aldehyde, oxammonium hydrochloride, triethylamine, DMF, 60°C, 6-8 h | Pyrazolo[4,3-b]pyridine core formation | 43-85 | Yield depends on reagent ratio |
| Iodination | Iodine or iodinating agents | Introduce iodine at C3 | Moderate | Electrophilic substitution |
| Bromination | N-Bromosuccinimide (NBS), DCM, 0°C-RT, 2 h | Introduce bromine at C7 | ~76 | Controlled addition critical |
| THP Protection | Dihydropyran, acid catalyst, mild conditions | Protect nitrogen with THP group | High | Enhances stability and solubility |
Research Findings and Practical Considerations
- The choice of halogenation reagent and conditions significantly affects regioselectivity and yield.
- The THP protecting group is stable under halogenation conditions but can be removed under acidic aqueous conditions if needed.
- Industrial scalability benefits from the use of inexpensive starting materials (e.g., 2-chloro-3-pyridyl derivatives) and mild reaction conditions.
- Purification by flash chromatography is effective but may require optimization for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The halogen atoms make this compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has potential applications in drug development due to its unique halogenated structure. The bromine and iodine atoms may enhance the compound's binding affinity to biological targets through halogen bonding, which can improve the efficacy of therapeutic agents. Research indicates that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for treating infections such as those caused by Mycobacterium tuberculosis .
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for various reactions, including:
- Halogenation Reactions: Introducing additional halogens.
- Nucleophilic Substitution: Incorporating different functional groups.
- Cyclization Reactions: Forming new cyclic structures under controlled conditions.
These reactions can be optimized in industrial settings using continuous flow chemistry techniques to enhance yield and reduce waste .
Biological Research
The compound is utilized in biological studies to investigate specific molecular interactions and pathways. Its ability to modulate enzyme activity makes it useful in exploring signal transduction mechanisms related to cell proliferation and differentiation . Additionally, its potential as an enzyme inhibitor could provide insights into metabolic processes.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial efficacy of pyrazolo[4,3-b]pyridine derivatives against Mycobacterium tuberculosis. Results indicated that compounds with similar structural features exhibited significant antibacterial activity, suggesting that 7-Bromo-3-iodo derivatives may also possess therapeutic potential .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for producing 7-Bromo-3-iodo compounds highlighted the use of methanesulfonic acid under reflux conditions. This method yielded high purity and significant yields, demonstrating the feasibility of scaling production for industrial applications .
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine and iodine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. The tetrahydro-2H-pyran
Actividad Biológica
Overview
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by the presence of both bromine and iodine substituents on a pyrazolo[4,3-b]pyridine core. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and drug discovery. The molecular formula for this compound is with a molecular weight of 408.03 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The halogen atoms (bromine and iodine) can form halogen bonds with various biomolecules, influencing their structural conformation and function. This interaction can lead to modifications in enzymatic activity, receptor binding, and signal transduction pathways .
Key Mechanisms:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, altering their activity and affecting downstream signaling.
- Cellular Effects: Influences processes such as cell proliferation, differentiation, and apoptosis .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, related pyrazolo[3,4-b]pyridines have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with MIC values ranging from 0.5 to 8 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 - 8 |
| Mycobacterium abscessus | 4 - 8 |
| Mycobacterium smegmatis | 4 - 8 |
| Mycobacterium tuberculosis | 0.5 - 1.0 |
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Pyrazolo[3,4-b]pyridines have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure, which affects absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that the compound has favorable oral bioavailability and low toxicity at therapeutic doses .
Pharmacokinetic Properties:
- Oral Bioavailability: Approximately 31.8% following administration.
- Clearance Rate: High clearance rate of approximately 82.7 mL/h/kg after intravenous administration.
Case Studies
Several studies have explored the biological implications of pyrazolo[3,4-b]pyridines:
- Study on Antimicrobial Activity:
- Cancer Cell Line Studies:
Comparación Con Compuestos Similares
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Molecular Formula : C₁₁H₁₂BrN₃O
- Molecular Weight : 282.14 g/mol
- Key Differences : Bromine is located at position 6 instead of 7, and iodine is absent.
- The bromine position may influence regioselectivity in further substitutions .
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Molecular Formula : C₁₂H₁₄BrN₃O₂
- Molecular Weight : 312.16 g/mol
- Key Differences : Bromine at position 3 and methoxy (-OCH₃) at position 7.
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
7-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
- CAS : 1823268-58-1
- Molecular Formula : C₇H₆BrN₃
- Key Differences : A methyl group replaces the THP protecting group, and iodine is absent.
- Implications : The smaller methyl group may lower steric hindrance but reduce stability under acidic conditions compared to the THP-protected compound .
Comparative Data Table
Key Research Findings and Implications
Halogen Positioning : Bromine and iodine at positions 7 and 3 (as in the target compound) optimize steric and electronic effects for Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing kinase inhibitors .
Ring Fusion Differences : Pyrazolo[4,3-b]pyridine derivatives exhibit greater planarity than [4,3-c] or [3,4-c] analogs, enhancing interactions with flat biological targets like ATP-binding pockets .
Protecting Group Impact : The THP group in the target compound improves stability under basic conditions compared to methyl-protected analogs, which may degrade during prolonged reactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine?
- Methodological Answer: The synthesis typically involves sequential halogenation and protecting-group strategies. For example, the tetrahydro-2H-pyran (THP) group is introduced via reaction with dihydropyran under acidic conditions to protect the pyrazole nitrogen, followed by bromination/iodination at specific positions. Key steps include:
- Halogenation: Bromine or iodine introduction via electrophilic substitution or transition-metal catalysis (e.g., using NBS or I₂/KI in acidic media) .
- Protection/Deprotection: THP protection of the NH group enhances solubility and prevents unwanted side reactions during subsequent steps. Deprotection is achieved using mild acids like HCl in methanol .
- Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may be employed for further functionalization .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry and THP protection. For example, the THP group shows characteristic signals at δ 1.5–2.0 ppm (multiplet) and δ 3.5–4.0 ppm (pyran oxygen) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and halogen isotopic patterns (e.g., Br and I exhibit distinct Br/Br and I signatures) .
- X-ray Crystallography: Resolves regioselectivity and confirms fused-ring planarity, as seen in related pyrazolo-pyridine derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation (Br at C7, I at C3) be addressed during synthesis?
- Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directing Groups: Electron-withdrawing groups (e.g., THP) at N1 direct electrophilic bromination to the electron-rich C7 position .
- Metal-Mediated Halogenation: Pd-catalyzed iodination at C3 may leverage steric control, as the THP group shields adjacent positions .
- Computational Modeling: DFT studies predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. What strategies optimize cross-coupling reactions at the 3-iodo position for derivatization?
- Methodological Answer:
- Catalyst Selection: Pd(PPh₃)₄ or XPhos/Pd₂(dba)₃ systems enhance reactivity for aryl-iodide couplings .
- Solvent/Ligand Effects: Polar aprotic solvents (DMF, DMSO) and bulky ligands (XPhos) suppress β-hydride elimination .
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., 12 hours → 30 minutes) while maintaining yield, as demonstrated for similar pyrazolo-pyrimidines .
Q. How do reaction conditions impact yield discrepancies in similar halogenated pyrazolo-pyridines?
- Methodological Answer: Contradictions in reported yields (e.g., 29% vs. 76% bromination efficiency) arise from:
- Substrate Purity: Impurities in starting materials (e.g., 3-fluoro-2-formylpyridine) reduce yields. Pre-purification via column chromatography is critical .
- Temperature Control: Exothermic halogenation reactions require strict temperature modulation (0°C → gradual warming) to avoid decomposition .
Data Analysis & Mechanistic Questions
Q. How can computational methods (e.g., DFT) predict the electronic effects of the THP protecting group?
- Methodological Answer:
- MOPAC PM3 Calculations: Model the THP group’s electron-donating effects, stabilizing the pyrazole ring and directing electrophiles to C7 .
- HOMO-LUMO Analysis: Reveals orbital localization at halogenation sites, guiding experimental design .
Q. What purification techniques resolve challenges in isolating the final product?
- Methodological Answer:
- Recrystallization: Use mixed solvents (e.g., cyclohexane/ethyl acetate) to exploit solubility differences .
- Preparative TLC: Effective for small-scale purification when products have similar Rf values .
- Reverse-Phase HPLC: Separates halogenated isomers using C18 columns and MeCN/H₂O gradients .
Structural & Stability Considerations
Q. How does the THP group influence the compound’s stability under storage conditions?
- Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
